Cas no 733-07-3 (dimesitylmethane)

dimesitylmethane 化学的及び物理的性質
名前と識別子
-
- dimesitylmethane
- Bis(2,4,6-trimethylphenyl)methane~2,2-Methylenedimesitylene
- 1,1-Methylenebis-(2,4,6-trimethylbenzene)
- 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
- 1,1'-Methylenebis(2,4,6-trimethylbenzene)
- bis(2,4,6-trimethylphenyl)methane
- bis(mesityl)methane
- Dimesitylmethan
- dimesityl-methane
- NSC 97366
- FT-0606157
- DTXSID90223529
- NSC-97366
- AKOS004903550
- Dimesitylmethane, 95%
- NSC-121813
- NSC121813
- NSC 121813
- EINECS 211-991-6
- 2-(Mesitylmethyl)-1,3,5-trimethylbenzene #
- NS00037498
- 733-07-3
- 2-(Mesitylmethyl)-1,3,5-trimethylbenzene
- ZQYQPPLKPFBKLD-UHFFFAOYSA-N
- Benzene, 1,1'-methylenebis[2,4,6-trimethyl-
- NSC97366
- Benzene,1'-methylenebis[2,4,6-trimethyl-
- ALBB-035716
-
- MDL: MFCD00014913
- インチ: InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3
- InChIKey: ZQYQPPLKPFBKLD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(CC2=C(C)C=C(C)C=C2C)C(=C1)C)C
- BRN: 2053472
計算された属性
- せいみつぶんしりょう: 252.18800
- どういたいしつりょう: 252.187800766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 0.947
- ゆうかいてん: 132-135 °C(lit.)
- ふってん: 370.7°C at 760 mmHg
- フラッシュポイント: 192.8°C
- 屈折率: 1.547
- PSA: 0.00000
- LogP: 5.12780
- ようかいせい: 水に溶けない
dimesitylmethane セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
dimesitylmethane 税関データ
- 税関データ:
カナダ.税関コード:
2902900090要約:
HS:2902900090.その他の環状炭化水素
dimesitylmethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01090-5g |
Dimesitylmethane, 98+% |
733-07-3 | 98+% | 5g |
¥204.00 | 2023-04-12 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01090-25g |
Dimesitylmethane, 98+% |
733-07-3 | 98+% | 25g |
¥1235.00 | 2023-04-12 |
dimesitylmethane 関連文献
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1. Synthesis of a new eighteen-membered ring tetrathia[2.1.2.1]metacyclophane with alternating disulphide and methylene linkagesFrancesco Bottino,Salvatore Foti,Sebastiano Pappalardo J. Chem. Soc. Perkin Trans. 1 1977 1652
-
Monika Mazik,Arno C. Buthe Org. Biomol. Chem. 2009 7 2063
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4. Electrophilic methylthiomethylation of enol ethers and activated aromatic compounds. Application of the former reaction to the synthesis of the macrocycle, 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diaza-cyclohexadecaneRobert McCrindle,Alan J. McAlees,Donald K. Stephenson J. Chem. Soc. Perkin Trans. 1 1981 3070
-
Monika Mazik RSC Adv. 2012 2 2630
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Nicholas E. Travia,Marisa J. Monreal,Brian L. Scott,Jaqueline L. Kiplinger Dalton Trans. 2012 41 14514
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7. Diarylmethane formation in the reaction of various metal acetates with alkylbenzenes in the presence of perchloric acidSakuya Tanaka,Sakae Uemura,Masaya Okano J. Chem. Soc. Perkin Trans. 1 1978 431
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8. Selective diarylmethane formation in the reaction of iron(III) perchlorate with alkylbenzenesSakae Uemura,Sakuya Tanaka,Masaya Okano J. Chem. Soc. Perkin Trans. 1 1976 1966
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Alexander Tronnier,Stefan Metz,Gerhard Wagenblast,Ingo Muenster,Thomas Strassner Dalton Trans. 2014 43 3297
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Alexander Tronnier,Ute Heinemeyer,Stefan Metz,Gerhard Wagenblast,Ingo Muenster,Thomas Strassner J. Mater. Chem. C 2015 3 1680
dimesitylmethaneに関する追加情報
Introduction to Dimesitylmethane (CAS No. 733-07-3)
Dimesitylmethane, chemically known as CAS No. 733-07-3, is a significant compound in the field of organometallic chemistry and has found extensive applications in catalysis, material science, and pharmaceutical research. This organometallic species, characterized by its unique steric and electronic properties, has garnered considerable attention due to its role as a ligand and intermediate in various synthetic transformations.
The molecular structure of dimesitylmethane consists of two mesityl groups attached to a central carbon atom, which is further coordinated to transition metals. This structural motif imparts exceptional stability and rigidity to the compound, making it an ideal candidate for stabilizing reactive metal centers. The mesityl groups, derived from mesitylene (2,4,6-trimethylbenzene), contribute to the compound's high thermal stability and resistance to decomposition under harsh conditions.
In recent years, dimesitylmethane has been extensively studied for its applications in homogeneous catalysis. Its ability to form stable complexes with transition metals such as palladium, nickel, and ruthenium has led to the development of highly efficient catalysts for various organic transformations. For instance, dimesitylmethylpalladium complexes have been employed in cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, where they exhibit remarkable turnover numbers and selectivity.
One of the most notable applications of dimesitylmethane is in the synthesis of polymers and advanced materials. The compound's ability to act as a cross-linking agent and a stabilizer has made it valuable in the production of high-performance polymers with enhanced mechanical strength and thermal resistance. Researchers have also explored its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials, where its electron-donating properties contribute to improved device performance.
Recent advancements in pharmaceutical research have highlighted the potential of dimesitylmethane as a building block for drug discovery. Its unique steric environment allows for the precise modulation of molecular interactions, making it a useful scaffold for designing novel therapeutic agents. For example, dimesitylmethyl-substituted ligands have been incorporated into metal-organic frameworks (MOFs) designed for targeted drug delivery systems. These MOFs exhibit selective binding properties toward specific biological targets, enhancing the efficacy of drug treatments while minimizing side effects.
The synthesis of dimesitylmethane typically involves the reaction of mesitylene with Grignard reagents or other organometallic species under controlled conditions. The resulting dimesitylmethyl derivatives can then be further functionalized to produce a wide range of derivatives with tailored properties. Advances in synthetic methodologies have enabled the preparation of complex derivatives with precise structural control, expanding their utility in various fields.
The industrial production of CAS No. 733-07-3 is optimized for scalability while maintaining high purity standards. Manufacturers employ rigorous purification techniques such as distillation and crystallization to ensure that the final product meets the stringent requirements of research and industrial applications. Quality control measures are implemented at every stage of production to guarantee consistency and reliability.
The environmental impact of dimesitylmethane is another area of growing interest. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and reduce energy consumption. Green chemistry principles are being applied to optimize processes, ensuring that the production of this valuable compound aligns with environmental stewardship goals.
In conclusion,Dimesitylmethane (CAS No. 733-07-3) remains a cornerstone in modern chemistry due to its versatility and broad applicability across multiple disciplines. Its role in catalysis, material science, and pharmaceuticals underscores its importance as a research tool and industrial chemical. As scientific understanding continues to evolve,dimesitylmethane will undoubtedly play an even more significant role in shaping future advancements.
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